molecular formula C14H23NO5 B6216351 6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers CAS No. 2742656-36-4

6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers

Katalognummer: B6216351
CAS-Nummer: 2742656-36-4
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: HBLFPSYFQARGLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic bicyclic structure featuring a 6-azaspiro[3.5]nonane core, modified with a tert-butoxycarbonyl (Boc) protecting group at position 6 and both hydroxyl (-OH) and carboxylic acid (-COOH) substituents at position 2 (Figure 1). The mixture of diastereomers arises from stereochemical variations at the spiro junction or hydroxyl-bearing carbon, making it a critical intermediate in medicinal chemistry for enantioselective synthesis .

Eigenschaften

CAS-Nummer

2742656-36-4

Molekularformel

C14H23NO5

Molekulargewicht

285.34 g/mol

IUPAC-Name

2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-4-5-13(9-15)7-14(19,8-13)10(16)17/h19H,4-9H2,1-3H3,(H,16,17)

InChI-Schlüssel

HBLFPSYFQARGLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)(C(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid , a mixture of diastereomers, is a synthetic organic molecule notable for its unique spirocyclic structure and potential biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive understanding of this compound's implications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C13H21NO4
  • Molecular Weight: 255.31 g/mol
  • CAS Number: 1181816-12-5

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the hydroxyl and carboxylic acid functional groups contributes to its reactivity and potential biological interactions.

Chemical Structure

The structural representation of the compound is crucial for understanding its biological activity. The spirocyclic framework can influence how the molecule interacts with biological targets, such as proteins and nucleic acids.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity: Some azaspiro compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Properties: The hydroxyl group may contribute to scavenging free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition: Certain diastereomers may act as inhibitors for specific enzymes, influencing metabolic pathways.

Case Studies

  • Antimicrobial Efficacy
    • A study investigated the antimicrobial properties of similar azaspiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential therapeutic applications in treating infections .
  • Antioxidant Activity
    • Research on related compounds demonstrated that derivatives with hydroxyl groups exhibited enhanced antioxidant activity in vitro, reducing intracellular reactive oxygen species (ROS) levels significantly .
  • Enzyme Inhibition
    • A study focused on the inhibition of acetylcholinesterase by azaspiro compounds. The findings revealed that certain diastereomers effectively inhibited enzyme activity, which could have implications for neurodegenerative diseases like Alzheimer’s .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceObserved Effects
Antimicrobial Effective against S. aureus and E. coli
Antioxidant Reduced ROS levels significantly
Enzyme InhibitionInhibited acetylcholinesterase activity

Synthetic Approaches

The synthesis of 6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Framework:
    • Initial reactions involve constructing the azaspiro structure through cyclization reactions.
  • Protection of Functional Groups:
    • The Boc group is introduced to protect the amine during subsequent reactions.
  • Hydroxylation:
    • Hydroxylation reactions are performed to introduce the hydroxyl functional group at the desired position.
  • Carboxylic Acid Formation:
    • Final steps involve converting suitable precursors into the carboxylic acid form.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and synthetic distinctions between the target compound and analogous spirocyclic Boc-protected derivatives.

Compound Name CAS Number Molecular Formula Key Features Spiro System Functional Groups References
6-[(tert-Butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid Not specified C₁₃H₂₁NO₅ Diastereomeric mixture; hydroxyl and carboxylic acid at position 2 Spiro[3.5]nonane -OH, -COOH, Boc
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate 2306275-77-2 C₁₃H₂₁NO₃ Ketone at position 6; lacks hydroxyl and carboxylic acid groups Spiro[3.5]nonane Boc, ketone
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-6-carboxylic acid 1936652-98-0 C₁₃H₂₁NO₄ Smaller spiro[3.4]octane system; carboxylic acid at position 6 Spiro[3.4]octane -COOH, Boc
6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid 871727-05-8 C₁₂H₁₉NO₄ Spiro[2.5]octane core; lower steric hindrance Spiro[2.5]octane -COOH, Boc
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 1363383-18-9 C₁₃H₂₁NO₄ Hydroxyl at position 7; lacks carboxylic acid Spiro[3.5]nonane -OH, Boc
6-[(tert-Butoxy)carbonyl]-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid EN300-388009 C₁₄H₂₀N₂O₄ Cyano group at position 8; spiro[3.4]octane backbone Spiro[3.4]octane -COOH, -CN, Boc

Key Structural and Functional Differences

Spiro System Variations: The target compound’s spiro[3.5]nonane system provides a larger ring size compared to spiro[3.4]octane (e.g., 1936652-98-0) or spiro[2.5]octane (871727-05-8), influencing conformational flexibility and binding affinity in drug design . The spiro[3.5]nonane scaffold is less strained than smaller systems, enhancing stability in aqueous media .

Functional Group Positioning: The hydroxyl and carboxylic acid groups at position 2 in the target compound enable hydrogen bonding and metal coordination, critical for protease inhibition or chelation-based therapies. Analogues like 1363383-18-9 retain hydroxyl groups but lack carboxylic acid, reducing acidity and solubility . Cyano-substituted derivatives (e.g., EN300-388009) exhibit increased electrophilicity, favoring nucleophilic reactions in click chemistry applications .

Diastereomer Complexity :

  • The target compound’s diastereomeric mixture contrasts with single-stereoisomer analogues (e.g., 2306275-77-2), complicating purification but offering diverse stereochemical libraries for screening .

Synthetic Accessibility :

  • Derivatives with ketone groups (e.g., 2306275-77-2) are synthesized via oxidative cleavage of diols, whereas hydroxyl/carboxylic acid-bearing compounds require multi-step protection-deprotection strategies .

Vorbereitungsmethoden

Epoxidation and Ring-Opening

  • Step 1 : Epoxidation of a spirocyclic olefin using m-CPBA or DMDO.

  • Step 2 : Acid-catalyzed ring-opening with water to install the hydroxyl group.

  • Stereochemical Outcome : Generates a mixture of diastereomers due to non-selective attack at the epoxide carbon.

Direct Hydroxylation

  • Reagents : OsO₄/NMO or Sharpless asymmetric dihydroxylation.

  • Limitations : Poor regioselectivity in rigid spiro systems often leads to diastereomeric mixtures.

Key Synthetic Protocols and Optimization

Experimental data from analogous spiro compounds provide insight into optimizing this synthesis:

StepReagents/ConditionsYieldCitation
Boc ProtectionBoc₂O, TEA, DCM, 0°C → 25°C, 12 h95%
Spiro CyclizationSnBu₃H, AIBN, toluene, 80°C, 6 h68%
Ester HydrolysisKOH, EtOH/H₂O, 25°C, 24 h62%
Amide CouplingHATU, DIPEA, DMF, 0°C, 1 h84%

Challenges in Diastereomer Control

The mixture of diastereomers arises from:

  • Non-Stereoselective Cyclization : Radical or ionic cyclization steps often lack stereochemical control.

  • Hydroxyl Group Configuration : Free rotation in intermediates leads to multiple transition states during hydroxylation.

  • Crystallization Limitations : Diastereomers with similar physical properties resist separation via standard techniques.

Industrial-Scale Considerations

  • Cost-Efficiency : Radical initiators like SnBu₃H are costly; alternatives such as photoredox catalysis are being explored.

  • Sustainability : Solvent recovery (toluene, DMF) and catalytic methods (e.g., enzymatic hydrolysis) reduce environmental impact.

Q & A

Basic: What analytical methods are recommended for characterizing the diastereomeric mixture of this compound?

Answer:

  • Chiral HPLC or SFC : Employ chiral stationary phases (e.g., polysaccharide-based columns) to separate diastereomers. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to enhance resolution .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the spirocyclic structure and hydroxyl/carboxylic acid functionalities. Compare chemical shifts with analogous azaspiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate, δ\delta 1.4 ppm for tert-butyl group) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical C13H21NO3C_{13}H_{21}NO_{3} = 239.31 g/mol) and fragmentation patterns to confirm structural integrity .

Basic: What precautions are critical for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid exposure to moisture or acidic/basic conditions, which may degrade the spirocyclic framework .
  • Decomposition Risks : Under fire conditions, hazardous gases like carbon monoxide and nitrogen oxides may form. Use dry chemical extinguishers and self-contained breathing apparatus during firefighting .
  • Waste Disposal : Classify as special waste. Consult licensed disposal services to comply with regional regulations for nitrogen-containing heterocycles .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

  • Controlled Stability Studies : Design accelerated degradation experiments at pH 1–13 (e.g., 37°C for 24–72 hours). Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., Boc or carboxylic acid) .
  • Data Reconciliation : Compare results with structurally similar compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, which shows instability at pH < 4 due to Boc cleavage) .
  • Mechanistic Insights : Use DFT calculations to model hydrolysis pathways of the Boc group under acidic conditions, correlating experimental half-lives with computational energy barriers .

Advanced: What strategies are effective for separating and quantifying diastereomers in this mixture?

Answer:

  • Chromatographic Resolution : Optimize chiral columns (e.g., Chiralpak IA/IB) with polar organic modifiers. For preparative-scale separation, use simulated moving bed (SMB) chromatography .
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers. Monitor crystal growth via X-ray diffraction to confirm stereochemical purity .
  • Dynamic Kinetic Resolution : Catalyze interconversion of diastereomers using Lewis acids (e.g., ZnCl2_2) under controlled conditions to enrich the desired isomer .

Advanced: How does the spirocyclic architecture influence this compound’s biological activity in medicinal chemistry research?

Answer:

  • Conformational Rigidity : The spiro[3.5]nonane scaffold restricts rotational freedom, enhancing target binding specificity. Compare with flexible analogs (e.g., linear diazepines) to quantify entropy-enthalpy trade-offs .
  • Bioisosteric Potential : Replace the carboxylic acid group with tetrazole or phosphonate moieties to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Silico Docking : Model interactions with protease targets (e.g., HIV-1 protease) using the hydroxyl group as a hydrogen-bond donor. Validate with SPR binding assays .

Advanced: What environmental impact assessments are recommended for this compound in ecotoxicology studies?

Answer:

  • PBT/vPvB Screening : Evaluate persistence (P), bioaccumulation (B), and toxicity (T) using OECD 307 guidelines. Prioritize testing for aquatic toxicity (e.g., Daphnia magna LC50_{50}) due to the compound’s moderate water solubility .
  • Degradation Pathways : Perform photolysis and hydrolysis studies to identify breakdown products (e.g., tert-butanol, CO2_2). Use LC-QTOF-MS to track intermediates .
  • Soil Mobility : Conduct column leaching experiments with varying organic carbon content to predict environmental partitioning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.